molecular formula C13H11NO2 B052339 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol CAS No. 113163-21-6

7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol

Cat. No.: B052339
CAS No.: 113163-21-6
M. Wt: 213.23 g/mol
InChI Key: XUCKKNOAENHDDZ-AAEUAGOBSA-N
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Description

7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol: is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.2319 g/mol . This compound is characterized by its unique structure, which includes a quinoline moiety fused with a benzene ring and two hydroxyl groups at the 7 and 8 positions. It is known for its stereochemistry, having defined stereocenters at the 7 and 8 positions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of dimethyl 4,9-dioxo-1,4,9,12-tetrahydroquinolino[7,8-h]quinoline-2,11-diester as a starting material. This compound is reacted with sodium acetate in water, followed by vigorous stirring and subsequent separation of the product .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

(7S,8S)-7,8-dihydrobenzo[h]quinoline-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-11-6-5-9-10(13(11)16)4-3-8-2-1-7-14-12(8)9/h1-7,11,13,15-16H/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCKKNOAENHDDZ-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C(C(C=C3)O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C3=C(C=C2)[C@@H]([C@H](C=C3)O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921002
Record name 7,8-Dihydrobenzo[h]quinoline-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113163-21-6
Record name 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113163216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dihydrobenzo[h]quinoline-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-DIHYDROBENZO(H)QUINOLINE-7.ALPHA.,8.BETA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3624ANA8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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